molecular formula C18H24N4O B7057455 [4-(dimethylamino)phenyl]-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone

[4-(dimethylamino)phenyl]-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone

Cat. No.: B7057455
M. Wt: 312.4 g/mol
InChI Key: WHXSTKVCAOXSDO-UHFFFAOYSA-N
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Description

[4-(dimethylamino)phenyl]-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(dimethylamino)phenyl]-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 1H-imidazole-2-carbaldehyde in the presence of a suitable catalyst to form the imidazole intermediate. This intermediate is then reacted with piperidine under controlled conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process typically includes steps such as solvent extraction, purification through recrystallization, and quality control measures to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-(dimethylamino)phenyl]-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Scientific Research Applications

[4-(dimethylamino)phenyl]-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(dimethylamino)phenyl]-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the piperidine moiety can interact with receptor proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • [4-(dimethylamino)phenyl]-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone
  • [4-(dimethylamino)phenyl]-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]ethanone
  • [4-(dimethylamino)phenyl]-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]propanone

Uniqueness

The unique combination of the dimethylamino group, imidazole ring, and piperidine moiety in this compound provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-21(2)16-5-3-15(4-6-16)18(23)22-11-7-14(8-12-22)13-17-19-9-10-20-17/h3-6,9-10,14H,7-8,11-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXSTKVCAOXSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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